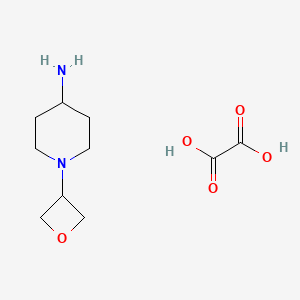

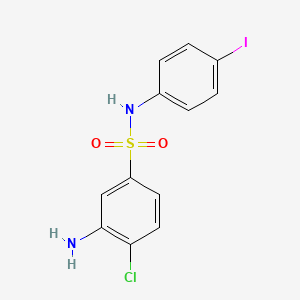

![molecular formula C15H5ClF6N2O B2960347 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone CAS No. 866135-60-6](/img/structure/B2960347.png)

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone” is a complex organic molecule that contains a pyridine ring and a quinolinone ring. The pyridine ring is substituted with a chloro group and a trifluoromethyl group, and the quinolinone ring is substituted with three fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and quinolinone rings, which are aromatic and planar. The electronegative fluorine and chlorine atoms would create regions of high electron density, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and chlorine atoms could increase its polarity and potentially its boiling and melting points .科学的研究の応用

Synthesis and Functionalization

Direct Synthesis and Functional Group Compatibility : The compound is involved in the single-step synthesis of pyridine and quinoline derivatives, showcasing compatibility with sensitive N-vinyl amides and various functional groups (Movassaghi, Hill, & Ahmad, 2007).

Facile Eco-Friendly Synthesis : Eco-friendly synthesis methods have been developed for related quinolinone derivatives, highlighting the potential for environmentally conscious approaches in the synthesis of similar compounds (Indumathi, Perumal, & Anbananthan, 2012).

Chemical Reactivity and Transformations

Nucleophilic Reactions and Functionalization : Research demonstrates the reactivity of trifluoromethyl-substituted pyridines and quinolines with lithium reagents, allowing for selective functionalization at various positions (Schlosser & Marull, 2003).

Cascade Nitration/Cyclization : The compound's framework is suitable for complex chemical transformations, such as cascade nitration and cyclization, indicating its potential for the synthesis of intricate molecular structures (Liu, Zhang, Song, Qian, & Li, 2014).

Molecular Assemblies and Coordination Chemistry

Coordination Complexes in Organometallic Chemistry : The quinoline component of the compound is used in forming coordination complexes with metals, contributing to the study of organometallic compounds and their applications (Yamamoto & Yanagi, 1982).

Interactions with Metal Cations : Studies on derivatives of quinoline, closely related to the compound, have been conducted to explore their ability to form chelates with various metal ions, indicating potential applications in metal ion detection and extraction (Khalil, Abdel-Hafez, Yanni, & Moharam, 1988).

Miscellaneous Applications

- Organic Substrate Oxidation : Related quinolinones have been used as oxidants for various organic substrates, showcasing their utility in organic synthesis and transformations (Chaudhuri, Chettri, Lyndem, Paul, & Srinivas, 1994).

作用機序

Mode of Action

It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that trifluoromethyl groups can participate in various reactions such as alkylation and chlorination . The downstream effects of these reactions on biochemical pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is known that trifluoromethyl groups can influence the pharmacokinetic properties of a compound . For instance, they can improve the metabolic stability and lipophilicity of a compound, which can enhance its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of trifluoromethyl groups can be influenced by the pH of the environment

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6,7,8-trifluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H5ClF6N2O/c16-8-1-5(15(20,21)22)3-23-12(8)7-4-24-13-6(14(7)25)2-9(17)10(18)11(13)19/h1-4H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNKLVTXYITZSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=CNC3=C(C(=C(C=C3C2=O)F)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5ClF6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

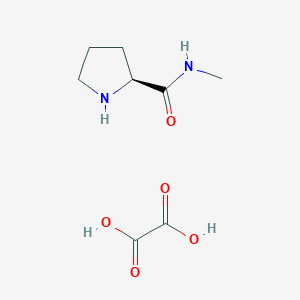

![2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide](/img/structure/B2960270.png)

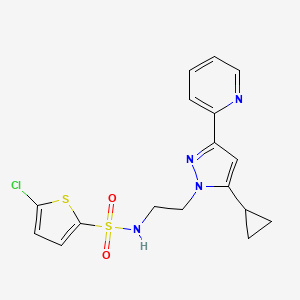

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)

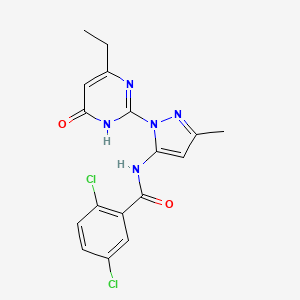

![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)

![methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2960287.png)